molecular formula C12H12 B8291797 Methallylphenylacetylene

Methallylphenylacetylene

Cat. No.: B8291797
M. Wt: 156.22 g/mol
InChI Key: LBMCXMCIVZJIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methallylphenylacetylene is an organic compound characterized by the presence of both a double bond and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of both unsaturated bonds (double and triple) makes it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methallylphenylacetylene can be achieved through several methods, including:

    Elimination Reactions: One common method involves the elimination of dihalides.

    Alkylation of Acetylides: Another method involves the alkylation of acetylides.

Industrial Production Methods: Industrial production of this compound may involve large-scale elimination reactions or alkylation processes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Methallylphenylacetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, O₃

    Reduction: H₂ with Pd/C, Lindlar’s catalyst

    Substitution: Alkyl halides, strong bases

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Various substituted alkynes

Mechanism of Action

The mechanism of action of Methallylphenylacetylene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Methallylphenylacetylene is unique due to the presence of both a phenyl group and a triple bond within the same molecule.

Properties

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

4-methylpent-4-en-1-ynylbenzene

InChI

InChI=1S/C12H12/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,1,7H2,2H3

InChI Key

LBMCXMCIVZJIJU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC#CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl methallyl carbonate (1.58 g, 0.011 mole), phenylacetylene (1.02 g, 0.010 mole) and tetrakis(triphenylphosphine) palladium (O) (0.25 g, 0.21 mmole) in tetrahydrofuran (15 ml) was refluxed for 91 hours under N2. Gas chromatographic analysis showed that the ethyl methallyl carbonate was totally consumed but about 10 percent of phenylacetylene remained. The product, methallylphenylacetylene, was isolated by preparative gas chromatography (0.96 g, 61.5 percent yield) and identified by spectroscopic techniques.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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